molecular formula C22H20N2O3S B1178077 CatR protein CAS No. 126124-77-4

CatR protein

Número de catálogo: B1178077
Número CAS: 126124-77-4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CatR is a transcriptional regulator initially identified in Pseudomonas putida, where it activates the catBC operon responsible for catechol degradation via the β-ketoadipate pathway . As a member of the LysR-type transcriptional regulator (LTTR) family, CatR shares core structural features with other LTTRs:

  • Size: ~300 amino acids (32.2 kDa).
  • Domains:
    • N-terminal helix-turn-helix (HTH) motif for DNA binding.
    • C-terminal region for inducer interaction and oligomerization.
  • Function: Binds to the catR-catBC promoter-control region, activating catBC transcription in the presence of the inducer cis,cis-muconate. CatR also autoregulates its own expression .

Propiedades

Número CAS

126124-77-4

Fórmula molecular

C22H20N2O3S

Sinónimos

CatR protein

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with LysR Family Members

CatR exhibits significant homology to other LTTRs, particularly in the N-terminal DNA-binding domain (Table 1).

Table 1: Homology of CatR with Selected LysR Family Proteins
Protein Organism % Identity (N-terminal)* % Similarity (Full-length) Inducer Target Operon
CatR Pseudomonas putida 100 100 cis,cis-muconate catBC
TfdS Alcaligenes eutrophus 52 ~30 2,4-dichlorophenoxyacetate tfd degradative genes
IlvY Escherichia coli 36 ~25 Acetolactate ilvC
AmpR Enterobacter cloacae 33 ~28 β-lactam antibiotics ampC

*N-terminal homology (first 150 amino acids). Data derived from sequence alignments .

Key Findings :

  • TfdS : Shares the highest homology (52% in N-terminal region) with CatR, suggesting evolutionary divergence from a common ancestor regulating aromatic compound degradation .
  • Functional Divergence : Despite structural similarities, LTTRs exhibit inducer specificity. For example, TfdS responds to chlorinated aromatics, while CatR binds cis,cis-muconate .
  • Autoregulation : Like most LTTRs, CatR represses its own promoter while activating catBC, a regulatory mechanism conserved across the family .

Comparison with ClcR: A Paralog in Pseudomonas putida

ClcR regulates the clcABD operon for 3-chlorocatechol degradation. Despite overlapping DNA-binding sites and inducer-response logic, key differences exist (Table 2).

Table 2: Functional Comparison of CatR and ClcR
Feature CatR ClcR
Inducer cis,cis-muconate 2-chloromuconate
Target Operon catBC (catechol degradation) clcABD (3-chlorocatechol degradation)
Cross-Regulation Binds clcABD promoter in vitro Binds catBC promoter in vitro
Functional Rescue Complements ClcR-deficient strains Cannot complement CatR mutants

Mechanistic Insights :

  • DNA Binding : Both proteins recognize conserved inverted repeats but differ in inducer-induced conformational changes. ClcR requires 2-chloromuconate for activation, while CatR binds cis,cis-muconate .
  • Evolutionary Divergence : Cross-binding studies suggest shared ancestry, but functional incompatibility highlights adaptive specialization for distinct substrates .

Comparison with Non-LTTR Regulators Named "CatR"

In Streptomyces coelicolor and Bacillus subtilis, "CatR" refers to unrelated regulators:

Table 3: CatR Homologs in Other Organisms
Organism CatR Family Function Redox Sensitivity
Streptomyces coelicolor Fur-like Represses catalase catA under reducing conditions Yes (H₂O₂ oxidizes CatR, disabling DNA binding)
Bacillus subtilis MarR/DUF24 Co-represses catDE with YodB Yes (Cys-dependent redox sensing)

Key Contrasts :

  • Regulatory Logic : Unlike LTTR CatR, S. coelicolor CatR acts as a redox-sensitive repressor, losing DNA-binding ability upon H₂O₂ exposure .
  • Structural Motifs : Fur-like CatR lacks the LTTR HTH domain, instead utilizing a winged helix-turn-helix for DNA interaction .

Mechanistic Insights from DNA Binding Studies

  • Binding Motif : CatR recognizes a G-N₁₁-A sequence in the catBC promoter, deviating from the LTTR consensus T-N₁₁-A . Mutagenesis (G→T) enhances binding affinity and transcriptional activation .
  • Inducer Effect : cis,cis-muconate increases CatR’s binding affinity by ~2.2-fold, enabling RNA polymerase recruitment .
  • Redox Sensitivity: Exclusive to non-LTTR CatR homologs (e.g., S. coelicolor), where H₂O₂ oxidizes critical cysteine residues, abolishing repression .

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